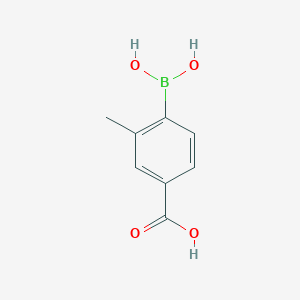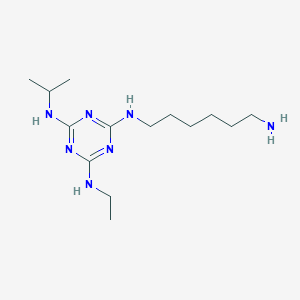
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine, commonly known as AET, is a triazine derivative that has been widely used in scientific research. It has shown promising results in various fields of research, including biology, chemistry, and medicine. In
Mécanisme D'action
The mechanism of action of AET is not fully understood. However, it is believed that AET acts by inhibiting the activity of enzymes involved in the replication of viruses, bacteria, and fungi. AET has also been shown to bind to proteins and nucleic acids, which may explain its use as a fluorescent probe and cross-linking agent.
Biochemical and Physiological Effects:
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. AET has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, AET has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
AET has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. AET is also stable under a wide range of conditions, making it suitable for use in various assays. However, AET has some limitations. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, AET has been shown to have some nonspecific binding, which may affect the accuracy of some assays.
Orientations Futures
There are several future directions for the use of AET in scientific research. One area of interest is the development of AET derivatives with improved specificity and potency. Additionally, AET could be used in the development of new antiviral, antibacterial, and antifungal agents. AET could also be used to study protein-protein interactions in more detail. Finally, AET could be used in the development of new diagnostic tools for the detection of viruses, bacteria, and fungi.
Conclusion:
In conclusion, AET is a triazine derivative that has shown promising results in various fields of scientific research. It has been used as an antiviral, antibacterial, and antifungal agent, as well as a fluorescent probe and cross-linking agent. AET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of AET in scientific research, including the development of new derivatives and the study of protein-protein interactions.
Méthodes De Synthèse
The synthesis of AET involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-amino-6-hexanol and 4-ethylamino-1,3,5-triazine in the presence of isopropylamine. The resulting product is purified through column chromatography, and the final compound is obtained in a yield of 60-70%. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
AET has been extensively used in scientific research due to its unique properties. It has been shown to exhibit antiviral, antibacterial, and antifungal activities. AET has also been used as a fluorescent probe to study the binding of proteins and nucleic acids. Additionally, AET has been used as a cross-linking agent to study protein-protein interactions.
Propriétés
Numéro CAS |
143380-65-8 |
|---|---|
Nom du produit |
2-Aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine |
Formule moléculaire |
C14H29N7 |
Poids moléculaire |
295.43 g/mol |
Nom IUPAC |
4-N-(6-aminohexyl)-6-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C14H29N7/c1-4-16-12-19-13(17-10-8-6-5-7-9-15)21-14(20-12)18-11(2)3/h11H,4-10,15H2,1-3H3,(H3,16,17,18,19,20,21) |
Clé InChI |
WFKLGFFAEDOJFS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN |
SMILES canonique |
CCNC1=NC(=NC(=N1)NC(C)C)NCCCCCCN |
Synonymes |
2-aminohexylamino-4-ethylamino-6-isopropylamino-1,3,5-triazine AHA-EIT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)

![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
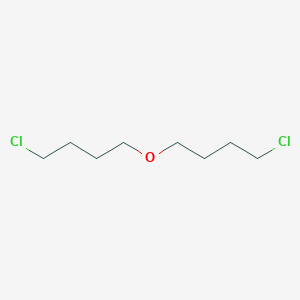
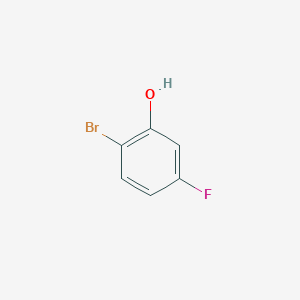
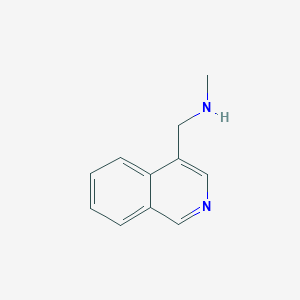
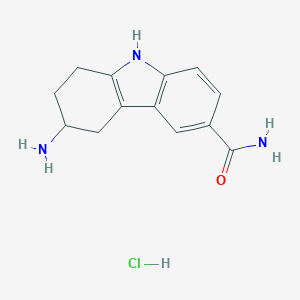
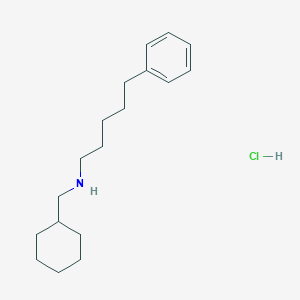

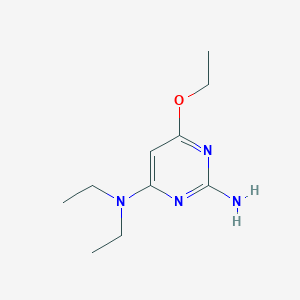
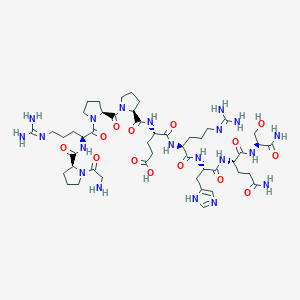

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
